molecular formula C13H9Cl2N5O2 B4574322 5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide

5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide

Cat. No.: B4574322
M. Wt: 338.15 g/mol
InChI Key: KKOLPKLHTBWFRZ-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide is a useful research compound. Its molecular formula is C13H9Cl2N5O2 and its molecular weight is 338.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0133299 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Synthesis and Structural Analysis

A notable application of 5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide in scientific research is its role in the synthesis of novel compounds with potential therapeutic properties. For instance, the structure of this compound and related derivatives has been explored for their potential in developing low-molecular-weight therapeutic agents aimed at treating vascular dysfunction, including ischemia/reperfusion injury. Such research has identified promising scaffolds for further development based on their inhibitory activity against Ca²⁺-induced mitochondrial swelling, highlighting their potential in addressing critical aspects of vascular health (Shinpei Murasawa et al., 2012).

Anticancer Applications

Further, the compound and its analogs have been evaluated for their anticancer effects, particularly through the synthesis of thiazolidinone derivatives. These studies have demonstrated that certain derivatives exhibit moderate to strong antiproliferative activity against human leukemia cell lines, indicating the compound's relevance in cancer research. The presence of electron-donating groups on the thiazolidinone moiety, especially at the 4th position of the substituted aryl ring, has been identified as a critical factor for its anticancer properties, suggesting a pathway for designing more effective anticancer agents (S. Chandrappa et al., 2009).

Interaction with RNA and DNA

Moreover, the interaction of dicationic and tetracationic diphenylfuran analogs of this compound with RNA and DNA has been a subject of interest. These studies have provided insights into the compound's binding modes, revealing a preference for intercalation in RNA duplexes, contrary to minor groove binding in AT sequences of DNA. This behavior suggests the compound's potential utility in studying RNA-DNA interactions and the development of agents that could modulate these processes (M. Zhao et al., 1995).

Synthesis and Biological Evaluation of Metal Complexes

The compound has also been instrumental in the synthesis and biological evaluation of metal complexes, such as those of Co(II), Ni(II), and Cu(II). These complexes have been synthesized using both conventional and microwave methods, with the latter offering advantages in terms of time and environmental impact. The resulting metal complexes have been characterized and evaluated for their antibacterial activity and antioxidant properties, underscoring the compound's versatility in the synthesis of potentially beneficial materials (M. Jabeen et al., 2018).

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-(2-methyltetrazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5O2/c1-20-18-13(17-19-20)16-12(21)11-5-4-10(22-11)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOLPKLHTBWFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide
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5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide
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5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide
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5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide
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5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide
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5-(2,4-dichlorophenyl)-N-(2-methyl-2H-tetrazol-5-yl)-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.